trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester: is an organic compound that features a cyclohexane ring with two carboxylic acid groups at the 1 and 4 positions, one of which is esterified with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester typically involves the esterification of trans-1,4-Cyclohexanedicarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of trans-1,4-Cyclohexanedicarboxylic acid.
Reduction: Formation of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl alcohol.
Substitution: Formation of various substituted cyclohexanedicarboxylic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of polymers and copolymers.
- Employed in the preparation of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and structural versatility.
Medicine:
- Explored for its potential as a prodrug, where the ester group can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester largely depends on its application. In drug delivery, the ester bond can be hydrolyzed by esterases in the body, releasing the active drug. In polymer synthesis, the compound can undergo polymerization reactions to form long-chain polymers with desirable mechanical properties.
Comparison with Similar Compounds
cis-1,4-Cyclohexanedicarboxylic acid monobenzyl ester: Differing in the spatial arrangement of the carboxylic acid groups.
trans-1,4-Cyclohexanedicarboxylic acid: Lacks the benzyl ester group, leading to different reactivity and applications.
trans-1,2-Cyclohexanedicarboxylic acid monobenzyl ester: Differing in the position of the carboxylic acid groups on the cyclohexane ring.
Uniqueness:
- The trans configuration of the carboxylic acid groups in trans-1,4-Cyclohexanedicarboxylic acid monobenzyl ester provides distinct steric and electronic properties, making it suitable for specific applications in polymer and materials science.
Properties
IUPAC Name |
4-phenylmethoxycarbonylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOAWUCLBBYAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.